Mafenide Hydrochloride

Description

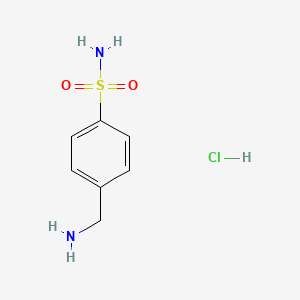

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIACJRVYIPXFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6045296 | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-80-4, 138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49783-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J751V0284 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mafenide Hydrochloride on Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide is a topical sulfonamide-type antimicrobial agent with established efficacy against a broad spectrum of pathogens, most notably Pseudomonas aeruginosa, a critical opportunistic pathogen in burn wound infections. Despite its structural similarity to classical sulfonamides, its mechanism of action is decidedly distinct. This technical guide synthesizes current research to provide a detailed understanding of mafenide's molecular interactions with P. aeruginosa. Contrary to early hypotheses, mafenide does not function as a competitive inhibitor of dihydropteroate synthase (DHPS), the canonical target of sulfonamides. Instead, evidence points towards a multi-faceted mechanism involving the general disruption of nucleotide biosynthesis, potential inhibition of other key enzymes in the folate pathway, and downstream effects on cellular metabolism and integrity. This document collates quantitative efficacy data, details relevant experimental protocols, and presents visual diagrams of the proposed molecular pathways to offer a comprehensive resource for the scientific community.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, responsible for a significant percentage of nosocomial infections, particularly in immunocompromised individuals and burn patients.[1] Its intrinsic and acquired resistance to numerous antibiotics makes treatment challenging.[2] Mafenide, a synthetic antimicrobial agent, has been a mainstay in topical burn therapy for decades due to its ability to penetrate eschar and control bacterial proliferation, especially that of P. aeruginosa.[3][4]

Chemically, mafenide (p-aminomethylbenzene sulfonamide) is distinguished from classical sulfonamides by a methylene group separating the amino group from the benzene ring.[5] This structural nuance is critical, as it underlies a fundamentally different mechanism of action. While sulfonamides are well-characterized competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, mafenide's activity against P. aeruginosa follows a different, less defined route.[3][6] This guide will dissect the evidence that refutes the classical pathway and explore the current, multifaceted understanding of its mechanism.

The Divergence from the Classical Sulfonamide Pathway

The foundational mechanism of classical sulfonamides involves their structural analogy to para-aminobenzoic acid (PABA).[7] They competitively inhibit DHPS, an essential enzyme that catalyzes the condensation of PABA and dihydropterin pyrophosphate to form dihydropteroic acid, a precursor to folic acid.[3] This blockade halts the synthesis of nucleotides and, consequently, DNA, leading to a bacteriostatic effect.

However, key experimental findings have demonstrated that this pathway does not apply to mafenide's action on P. aeruginosa:

-

No Inhibition of Dihydropteroate Synthase: Direct enzymatic assays have shown that mafenide does not inhibit the synthesis of dihydropteroate by DHPS in cell lysates of either P. aeruginosa or Escherichia coli.[3][5][6]

-

Lack of Reversal by PABA: The inhibitory effects of mafenide on intact P. aeruginosa cells are not reversed or prevented by the addition of excess PABA, which would be expected if they were competing for the same enzyme binding site.[6]

-

Efficacy Against Sulfonamide-Resistant Strains: Bacteria that have developed resistance to classical sulfonamides often remain susceptible to mafenide, indicating a distinct molecular target.[3]

These findings conclusively demonstrate that mafenide's efficacy is independent of DHPS inhibition.

Current Understanding of Mafenide's Mechanism

While the precise molecular target of mafenide remains officially unconfirmed, a consensus is forming around a multifactorial mechanism that disrupts bacterial metabolism more broadly than classical sulfonamides.[8][9]

The leading hypotheses include:

-

General Disruption of Nucleotide Biosynthesis: Several sources report that mafenide interferes with nucleotide synthesis, although the specific enzymatic step has not been pinpointed.[10] This aligns with its bacteriostatic action and provides a plausible explanation for its broad-spectrum activity.

-

Inhibition of Other Folate Pathway Enzymes: Research has suggested that mafenide may act on other enzymes within the folate pathway, such as dihydrofolate synthase .[3][5] This would still disrupt the production of essential tetrahydrofolic acid, but at a different point than classical sulfonamides.

-

Inhibition of Carbonic Anhydrase: Mafenide and its primary metabolite are known inhibitors of carbonic anhydrase.[8] While the direct impact of this inhibition on P. aeruginosa viability is not fully elucidated, it represents a distinct biochemical interaction.

-

Indirect Effects on Cellular Integrity: The disruption of core metabolic processes like nucleotide synthesis can have cascading effects on other cellular functions, including the maintenance of the cell wall and membrane, potentially contributing to the overall antimicrobial effect.

Quantitative Efficacy Data

The antimicrobial activity of mafenide against P. aeruginosa has been quantified in various models, including planktonic (free-floating) cells, biofilms, and ex vivo skin models. The data consistently demonstrates efficacy, although the effect is more pronounced with longer exposure times, particularly against the resilient biofilm structures.

| Model System | Mafenide Acetate Concentration | Treatment Duration | Outcome (Log₁₀ CFU Reduction) | Reference |

| Planktonic P. aeruginosa | 5% | 15 minutes | 1.23 | [1][11] |

| P. aeruginosa Biofilm | 5% | 15 minutes | 0.07 | [1] |

| P. aeruginosa Biofilm | 5% | 24 hours | 1.36 - 1.65 | [1][11] |

| Ex Vivo Skin Wound Model | 5% | 22 hours | 3.6 | [1][11] |

| Burn Eschar (In Vivo) | N/A (Topical Cream) | 1-2 hours | 2- to 5-fold above MIC | [12] |

CFU: Colony-Forming Units; MIC: Minimum Inhibitory Concentration

These data highlight that while mafenide has an immediate effect on planktonic bacteria, its ability to disrupt established biofilms and control infection in tissue requires sustained application, consistent with clinical practice.

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating antimicrobial efficacy. Below are summaries of key protocols used in the cited literature to assess mafenide's action against P. aeruginosa.

Quantitative Suspension Assay (based on DIN EN 13727)

This method is used to determine the bactericidal activity of a chemical disinfectant or antiseptic in a liquid phase.

-

Preparation of Bacterial Suspension: A culture of P. aeruginosa is grown to a specific density (e.g., 1.5 × 10⁸ CFU/mL).

-

Incubation: A standardized volume of the bacterial suspension (e.g., 100 µL) is mixed with a larger volume of the mafenide solution (e.g., 900 µL) and incubated at a controlled temperature (e.g., 37°C) for a defined contact time (e.g., 15 minutes).

-

Neutralization and Dilution: After incubation, the antimicrobial action is stopped using a suitable neutralizer. The mixture is then serially diluted in a non-inhibitory broth.

-

Plating and Quantification: Aliquots from each dilution are plated onto agar plates. After overnight incubation, the resulting colonies are counted.

-

Calculation: The number of surviving bacteria (CFU/mL) is calculated, and the log₁₀ reduction is determined by comparing the result to an untreated control.[1]

Biofilm Eradication/Inhibition Assay

This protocol assesses the ability of an agent to either prevent biofilm formation or eradicate an established biofilm.

-

Biofilm Formation: P. aeruginosa is cultured in a multi-well plate (e.g., 96-well) in a suitable growth medium. The plate is incubated statically for 24-48 hours to allow a biofilm to form on the well surfaces.

-

Treatment: The growth medium is removed, and the wells are washed to remove planktonic cells. The mafenide solution is then added to the wells containing the established biofilm and incubated for the desired treatment period (e.g., 15 minutes or 24 hours).

-

Quantification of Remaining Biofilm:

-

Crystal Violet (CV) Staining: The wells are washed, and the remaining biofilm is stained with a 0.1% crystal violet solution. The stain is then solubilized (e.g., with ethanol), and the optical density is measured to quantify the total biofilm mass.[1]

-

Viable Cell Count: The remaining biofilm is physically disrupted (e.g., by sonication or scraping) or enzymatically dissolved (e.g., with bromelain).[1][11] The resulting suspension is serially diluted and plated to determine the number of viable CFUs within the biofilm.

-

Conclusion and Future Directions

The mechanism of action of mafenide hydrochloride against P. aeruginosa is complex and distinct from that of classical sulfonamides. Overwhelming evidence refutes the inhibition of dihydropteroate synthase, pointing instead to a broader disruption of bacterial metabolism, with the general inhibition of nucleotide biosynthesis being a key proposed outcome. Other potential targets, including dihydrofolate synthase and carbonic anhydrase, contribute to a multifaceted inhibitory profile.

For drug development professionals, this distinction is critical. Mafenide's unique mechanism means it can circumvent common sulfonamide resistance pathways, making it a valuable tool. However, the lack of a single, defined molecular target presents challenges for rational drug design and optimization.

Future research should focus on:

-

Target Deconvolution: Utilizing modern techniques such as proteomics, metabolomics, and genetic screening to definitively identify the primary molecular target(s) of mafenide in P. aeruginosa.

-

Synergy Studies: Investigating the potential for synergistic effects when mafenide is combined with antibiotics that have well-defined mechanisms (e.g., cell wall synthesis inhibitors or protein synthesis inhibitors).

-

Resistance Mechanisms: Although resistance to mafenide is not commonly reported, understanding potential resistance pathways is crucial for long-term stewardship of the drug.

A deeper understanding of mafenide's core mechanism will not only optimize its current use but also pave the way for the development of novel anti-pseudomonal agents that can effectively combat this resilient pathogen.

References

- 1. The Antimicrobial Efficacy of Topically Applied Mafenide Acetate, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pseudomonas Aeruginosa: Resistance to the Max [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. sid.ir [sid.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Control of invasive Pseudomonas burn wound infection with mafenide acetate electrospun wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Mafenide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Mafenide hydrochloride, a sulfonamide-based antimicrobial agent. The information is compiled and synthesized from various scientific literature and patent documents to assist researchers and professionals in the development and production of this important pharmaceutical compound.

Introduction to this compound

Mafenide, chemically known as 4-(aminomethyl)benzenesulfonamide, is a topical antimicrobial agent primarily used to prevent infection in severe burn cases. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. Mafenide is commonly formulated as its acetate or hydrochloride salt to enhance its stability and solubility. This guide focuses on the synthesis and purification of the hydrochloride salt.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and logical pathway involves a multi-step process starting from p-toluenesulfonyl chloride. An alternative approach is the conversion from the commercially available Mafenide acetate.

Multi-step Synthesis from p-Toluenesulfonyl Chloride

This synthetic route involves the sequential modification of p-toluenesulfonyl chloride to introduce the necessary functional groups. The overall workflow is depicted below.

Figure 1: Proposed multi-step synthesis of this compound from p-toluenesulfonyl chloride.

Step 1: Synthesis of 4-(Chloromethyl)benzenesulfonyl Chloride

-

Reaction: The chlorination of the methyl group of p-toluenesulfonyl chloride can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like benzoyl peroxide. The reaction is typically performed in an inert solvent.

-

Note: Detailed experimental parameters for this specific reaction were not found in the reviewed literature. Researchers should refer to standard organic chemistry protocols for benzylic chlorination and optimize the conditions accordingly.

Step 2: Synthesis of 4-(Chloromethyl)benzenesulfonamide

-

Reaction: The resulting 4-(chloromethyl)benzenesulfonyl chloride is then reacted with aqueous ammonia to form the sulfonamide.

-

Protocol: Based on analogous sulfonamide syntheses, the reaction would likely involve the slow addition of the sulfonyl chloride to a stirred, cooled solution of excess concentrated aqueous ammonia. The product would precipitate from the reaction mixture and could be collected by filtration.

Step 3: Synthesis of Mafenide (Free Base)

-

Reaction: The chloromethyl group of 4-(chloromethyl)benzenesulfonamide is converted to an aminomethyl group via ammonolysis.

-

Protocol: This step typically involves reacting the chlorinated intermediate with ammonia in a suitable organic solvent under pressure and/or elevated temperature.

Step 4: Conversion to this compound

-

Reaction: The Mafenide free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Protocol: The Mafenide free base is dissolved in a suitable organic solvent, and a solution of hydrogen chloride (e.g., in ethanol or ether) is added. The this compound salt precipitates from the solution and can be collected by filtration.

Conversion from Mafenide Acetate

An alternative and potentially more straightforward method is the conversion of the commercially available Mafenide acetate to this compound. This involves a salt exchange reaction.

Figure 2: Workflow for the conversion of Mafenide acetate to this compound.

-

Reaction: Mafenide acetate is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound, leaving the more soluble acetic acid in the solution.

-

Protocol:

-

Dissolve Mafenide acetate in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

The this compound will precipitate out of the solution.

-

Cool the mixture to maximize precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Purification of this compound

Recrystallization is the primary method for the purification of this compound. The choice of solvent is crucial for obtaining a high yield of pure product.

Recrystallization Protocol

A common and effective solvent system for the recrystallization of sulfonamides is a mixture of ethanol and water.

Figure 3: Experimental workflow for the recrystallization of this compound.

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If there are any insoluble impurities, perform a hot filtration.

-

To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. It is important to note that actual results may vary depending on the specific experimental conditions and the scale of the reaction.

| Parameter | Synthesis from p-Toluenesulfonyl Chloride | Conversion from Mafenide Acetate | Purification by Recrystallization |

| Yield | Not reported, highly dependent on optimization of each step. | Expected to be high (>90%). | Typically 70-90%. |

| Purity | Dependent on purification of intermediates. | Dependent on the purity of the starting acetate. | Can achieve high purity (>99%). |

| Reaction Time | Multi-day synthesis. | A few hours. | A few hours. |

| Key Conditions | Varies for each step (temperature, pressure, catalysts). | Room temperature or slightly cooled. | Hot dissolution, slow cooling. |

Conclusion

This technical guide outlines the primary methods for the synthesis and purification of this compound. While a multi-step synthesis from p-toluenesulfonyl chloride is a viable approach, the conversion from Mafenide acetate offers a more direct route. Recrystallization from an ethanol-water mixture is an effective method for obtaining high-purity this compound. The provided experimental workflows and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical field. Further optimization of the reaction conditions for the multi-step synthesis is recommended to improve yields and process efficiency.

Chemical and physical properties of Mafenide hydrochloride

An In-depth Technical Guide to the Chemical and Physical Properties of Mafenide Hydrochloride

Introduction

This compound (4-aminomethylbenzenesulfonamide hydrochloride) is a sulfonamide-type antimicrobial agent.[][2] It is primarily utilized as a topical treatment for severe burns to prevent and control bacterial infections.[3][4] this compound is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Its mechanism of action, while not fully elucidated, is known to be distinct from other sulfonamides and involves the inhibition of carbonic anhydrase and interference with bacterial nucleotide synthesis.[5][6][7] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

Table 1: General and Structural Information

| Property | Value | Reference(s) |

| CAS Number | 138-37-4 | [3][6] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [2][3] |

| Molecular Weight | 222.69 g/mol | [][6][8] |

| IUPAC Name | 4-(aminomethyl)benzenesulfonamide;hydrochloride | [][8] |

| Synonyms | 4-Aminomethylbenzenesulfonamide hydrochloride, Marfanil | [] |

| InChI Key | SIACJRVYIPXFKS-UHFFFAOYSA-N | [][9] |

| SMILES | C1=CC(=CC=C1CN)S(=O)(=O)N.Cl | [][6] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Reference(s) |

| Appearance | White or colorless crystalline powder | [3][10] |

| Melting Point | 261-263 °C | [11][12] |

| Boiling Point | 382 °C at 760 mmHg | [3] |

| pKa (Strongest Acidic) | 10.25 | [4] |

| pKa (Strongest Basic) | 9.04 | [4] |

| Purity (by HPLC) | ≥99.0% | [10] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [6][13] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 44 mg/mL (197.58 mM) | [6][14] |

| DMSO | 44 mg/mL (197.58 mM) | [6][14][15] |

| Ethanol | 8 mg/mL (35.92 mM) | [6][14][15] |

| Methanol | Slightly soluble | [12] |

Mechanism of Action

While the precise mechanism is not fully understood, Mafenide is known to act as a bacteriostatic agent.[7][16] It interferes with bacterial folic acid synthesis, a pathway essential for bacterial growth, by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).[17] Unlike other sulfonamides, its activity is not antagonized by PABA, pus, or tissue exudates.[7] Additionally, Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of the carbonic anhydrase enzyme.[4][6][14]

Caption: Mafenide's dual inhibitory action on bacterial folic acid synthesis and carbonic anhydrase.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol outlines a reverse-phase HPLC method for the quantification of Mafenide, adapted from published methodologies.[18]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound reference standard and sample

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

InertSustain C8 column (4.6 x 250 mm, 5 µm particle size) or equivalent C18 column[18]

-

HPLC system with PDA or UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM potassium dihydrogen phosphate buffer and methanol in an 85:15 (v/v) ratio. Filter the mobile phase through a 0.45 µm filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 5 ppm to 25 ppm).

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the linear range of the assay.

-

Chromatographic Conditions:

-

Column: InertSustain C8 (4.6 x 250 mm, 5 µm)

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 222 nm or 267 nm[18]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Quantification: Calculate the concentration and purity of the sample by comparing its peak area to the calibration curve. The method should demonstrate a regression coefficient (R²) of ≥0.999.

Caption: General experimental workflow for HPLC analysis of this compound.

Recrystallization for Purification

This procedure is for the purification of this compound by recrystallization.[11]

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

95% Ethanol or dilute Hydrochloric Acid (HCl)

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Filtration apparatus (Buchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol or dilute HCl in an Erlenmeyer flask.

-

Heat the solution gently until all the solid has dissolved.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (95% ethanol).

-

Dry the purified crystals in a vacuum oven at an elevated temperature (e.g., 100°C) until a constant weight is achieved.[11]

Spectroscopic Characterization (¹H NMR)

This protocol describes the general steps for obtaining a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

Objective: To confirm the chemical structure of this compound.

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)[3]

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)[3]

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the spectrum.

-

Analyze the spectrum by examining chemical shifts, integration values, and splitting patterns to confirm the proton environments of the this compound structure.

Caption: Relationship between Mafenide salts, the active moiety, and its primary metabolite.

References

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. drugs.com [drugs.com]

- 8. This compound | C7H11ClN2O2S | CID 67313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(138-37-4) 1H NMR [m.chemicalbook.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. This compound | 138-37-4 [chemicalbook.com]

- 12. This compound | 138-37-4 [amp.chemicalbook.com]

- 13. This compound | Carbonic Anhydrase | Antibiotic | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. glpbio.com [glpbio.com]

- 16. Sulfamylon (mafenide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. youtube.com [youtube.com]

- 18. ijbpr.com [ijbpr.com]

An In-Depth Technical Guide on the Antimicrobial Spectrum and Efficacy of Mafenide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide hydrochloride is a sulfonamide-type antimicrobial agent primarily utilized in the topical treatment of severe burn wounds. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with its ability to penetrate eschar, makes it a critical component in preventing and managing burn wound infections. This technical guide provides a comprehensive overview of the antimicrobial spectrum and efficacy of this compound, detailing its mechanism of action, quantitative antimicrobial data, and relevant experimental protocols.

Introduction

Burn injuries breach the skin's protective barrier, creating a moist, protein-rich environment susceptible to microbial colonization and infection. Burn wound sepsis is a major cause of morbidity and mortality in these patients. Mafenide, available as mafenide acetate and this compound, has been a stalwart in topical burn therapy for decades.[1][2] This guide focuses on this compound, elucidating its antimicrobial properties for an audience of researchers and drug development professionals.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of bacteriostatic activity against a wide range of pathogens commonly implicated in burn wound infections.

Gram-Positive Bacteria:

-

Staphylococcus species, including Methicillin-resistant Staphylococcus aureus (MRSA)

-

Streptococcus species

-

Enterococcus species

Gram-Negative Bacteria:

-

Pseudomonas aeruginosa (including strains resistant to silver sulfadiazine)[3]

-

Escherichia coli

-

Klebsiella species

-

Enterobacter species

-

Proteus species

-

Acinetobacter baumannii

Anaerobic Bacteria:

-

Clostridium species[4]

It is important to note that Mafenide has no significant antifungal activity.[1]

Mechanism of Action

Mafenide's primary mechanism of action is the inhibition of folic acid synthesis in bacteria, a pathway essential for the production of nucleic acids and certain amino acids.[3][5] However, its mode of action is distinct from that of "classical" sulfonamides.

-

Inhibition of Dihydropteroate Synthase (DHPS): Unlike other sulfonamides that competitively inhibit the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid by the enzyme dihydropteroate synthase (DHPS), Mafenide's inhibitory effect on this enzyme is not reversed by the presence of PABA.[6] This suggests a different binding interaction or an alternative primary target.

-

Carbonic Anhydrase Inhibition: Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of carbonic anhydrase.[5][7] While this is primarily associated with the side effect of metabolic acidosis, its direct contribution to the antimicrobial effect is not fully elucidated.

The overall effect is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria.[3][8]

Quantitative Antimicrobial Data

Table 1: Minimum Inhibitory Concentration (MIC) of Mafenide

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 12500 | [9] |

| Staphylococcus aureus | 250000 | [10] |

| Mycobacterium smegmatis | >500 | [10] |

| Mycobacterium aurum | 250 | [10] |

| Mycobacterium tuberculosis | 500 | [10] |

Note: Data is compiled from various sources and testing conditions may vary.

Table 2: Zone of Inhibition for 5% Mafenide Acetate Solution

| Bacterial Species | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | >2 | [11] |

| Pseudomonas aeruginosa | >2 | [11] |

Note: A zone of inhibition of ≥2 mm was considered indicative of susceptibility in the cited study.

Experimental Protocols

Standardized protocols are crucial for the evaluation of antimicrobial efficacy. The following are detailed methodologies for key experiments cited in the study of this compound.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the wells of a 96-well plate. Typically, a range of concentrations is tested (e.g., 0.125 to 1024 µg/mL).[12]

-

Inoculum Preparation: A few colonies of the test bacterium from a fresh agar plate are suspended in sterile saline or broth to match the 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.[12][13]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[14]

Agar Well/Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a well or disk containing the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

This compound solution or sterile paper disks impregnated with this compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer or forceps

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Inoculation: The surface of an MHA plate is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.[11][15]

-

Application of Antimicrobial:

-

Well Diffusion: A sterile cork borer (6-8 mm diameter) is used to create a well in the agar. A defined volume of the this compound solution is added to the well.[15][16]

-

Disk Diffusion: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar using sterile forceps.[15]

-

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[15]

-

Reading Results: The diameter of the zone of complete growth inhibition around the well or disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[15]

Walker-Mason Scalded Rat Burn Model

This in vivo model is used to evaluate the efficacy of topical antimicrobial agents in a simulated burn wound infection.

Materials:

-

Sprague-Dawley or Wistar rats

-

Anesthetics (e.g., ketamine, xylazine)

-

Hair clippers

-

A standardized template to create a consistent burn area (e.g., a metal cylinder with an opening)[17]

-

Boiling water (100°C)

-

Bacterial inoculum (e.g., Pseudomonas aeruginosa)

-

Topical this compound formulation

-

Wound dressings

Procedure:

-

Animal Preparation: The rat is anesthetized, and the dorsal fur is clipped.[17][18]

-

Burn Induction: The standardized template is placed on the rat's back, and boiling water is applied for a specific duration (e.g., 10 seconds for a full-thickness burn) to create a scald burn of a defined total body surface area (TBSA).[17][18]

-

Inoculation: The burn wound is inoculated with a standardized suspension of the test bacterium.

-

Treatment: The this compound formulation is applied topically to the burn wound. A control group typically receives a placebo or no treatment.

-

Dressing and Monitoring: The wound is dressed, and the animal is monitored for a set period (e.g., 7-14 days).

-

Evaluation: Efficacy is assessed by quantitative bacterial counts from tissue biopsies of the burn eschar, wound healing progression, and animal survival rates. A significant reduction in bacterial load (e.g., to <10⁵ bacteria per gram of tissue) is indicative of effective treatment.[2]

Visualizations

Bacterial Folic Acid Synthesis Pathway and Mafenide's Site of Action

Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

References

- 1. apec.org [apec.org]

- 2. The effect of 5% mafenide acetate solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Carbonic Anhydrase | Antibiotic | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Antimicrobial Efficacy of Topically Applied Mafenide Acetate, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. hereditybio.in [hereditybio.in]

- 16. botanyjournals.com [botanyjournals.com]

- 17. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]

Mafenide Hydrochloride: A Technical Analysis of its Bacteriostatic Properties

For Immediate Release

This technical guide provides an in-depth analysis of the bacteriostatic properties of Mafenide hydrochloride, a sulfonamide-type antimicrobial agent. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, spectrum of activity, and quantitative efficacy data. It also provides a detailed experimental protocol for assessing its bacteriostatic effects and discusses known resistance mechanisms.

Introduction

Mafenide is a topical antimicrobial agent primarily used to prevent and treat bacterial infections in severe burn wounds.[1][2] Available as Mafenide acetate (Sulfamylon®), it is effective against a wide range of Gram-positive and Gram-negative bacteria, including organisms that are frequently implicated in burn wound infections like Pseudomonas aeruginosa and Staphylococcus aureus.[3][4] Its ability to penetrate eschar and devascularized tissue makes it a valuable therapeutic option in the management of deep partial-thickness and full-thickness burns.[5]

Mechanism of Action

Mafenide exerts its bacteriostatic effect primarily by interfering with the bacterial synthesis of folic acid, an essential component for DNA and protein synthesis.[5] As a structural analog of para-aminobenzoic acid (PABA), Mafenide competitively inhibits the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme catalyzes a critical step in the folic acid pathway: the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate.[6][7] By blocking this step, Mafenide halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, leading to the suppression of bacterial growth and replication.[5]

Interestingly, the mechanism of action for Mafenide is considered distinct from that of classical sulfonamides. This is evidenced by the fact that bacteria that have developed resistance to other sulfonamides often remain susceptible to Mafenide.[3][8] Some studies also suggest that Mafenide may inhibit dihydrofolate synthase and disrupt nucleotide biosynthesis through other pathways.[3]

Spectrum of Activity and Quantitative Data

Mafenide demonstrates a broad spectrum of bacteriostatic activity against both Gram-positive and Gram-negative microorganisms.[9] It is particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, two common pathogens in burn wound infections.[4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Mafenide against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

| Bacterial Strain | MIC Range (µg/mL) | Notes |

| Mycobacterium aurum | 250 | Parent Mafenide acetate.[8] |

| Mycobacterium smegmatis | 250 | Parent Mafenide acetate.[8] |

| Mycobacterium tuberculosis | ≥500 | Parent Mafenide acetate.[8] |

| Staphylococcus aureus | - | Mafenide acetate exhibits antibacterial activity.[11] |

| Pseudomonas aeruginosa | - | Mafenide acetate exhibits antibacterial activity.[11] |

Note: Specific MIC values for Mafenide against S. aureus and P. aeruginosa are cited as effective, but numerical ranges were not consistently available in the reviewed literature. One study noted that Mafenide derivatives showed MICs as low as 3.91 µM.[3]

Experimental Protocols for Assessing Bacteriostatic Activity

The bacteriostatic properties of this compound are typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[12][13]

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of this compound.

-

Preparation of Mafenide Stock Solution:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration.[14]

-

-

Preparation of Microdilution Plates:

-

Using a sterile 96-well microtiter plate, serial twofold dilutions of the Mafenide stock solution are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

-

Each well will contain 0.1 mL of the broth with varying concentrations of Mafenide.[15]

-

A growth control well (broth with no Mafenide) and a sterility control well (uninoculated broth) are included on each plate.[15]

-

-

Inoculum Preparation:

-

The test bacterium is cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

-

Inoculation and Incubation:

-

The prepared microtiter plates are inoculated with the bacterial suspension.

-

The plates are sealed or covered and incubated at 35 ± 2°C for 16-20 hours in ambient air.[15]

-

-

Interpretation of Results:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

-

Resistance Mechanisms

A notable characteristic of Mafenide is its effectiveness against bacteria that are resistant to other sulfonamides.[3] The structural difference between Mafenide (containing an aminomethyl group) and classical sulfonamides (with a simple amino group) is thought to contribute to this phenomenon.[3] While specific, acquired resistance mechanisms to Mafenide are not extensively detailed in the literature, general mechanisms of bacterial resistance to antimicrobials could potentially apply. These include:

-

Limited Drug Uptake: Alterations in the bacterial cell envelope that reduce the permeability to the drug.

-

Target Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase, could alter the enzyme's structure and reduce its affinity for Mafenide.

-

Drug Inactivation: Enzymatic degradation of the Mafenide molecule.

-

Active Efflux: The acquisition of efflux pumps that actively transport Mafenide out of the bacterial cell.

Conclusion

This compound remains an important topical antimicrobial agent in the management of burn wounds due to its broad spectrum of activity and unique mechanism of action that retains efficacy against many sulfonamide-resistant bacteria. Its primary bacteriostatic effect is achieved through the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. Standardized methodologies, such as the CLSI broth microdilution assay, are crucial for the continued evaluation of its efficacy and for monitoring the emergence of any potential resistance. Further research into specific resistance mechanisms and the acquisition of more comprehensive quantitative MIC data will continue to inform its optimal clinical use.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. publications.cuni.cz [publications.cuni.cz]

- 5. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

Mafenide Hydrochloride: A Technical Guide on its Role as a Carbonic Anhydrase Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide hydrochloride is a sulfonamide-based antimicrobial agent primarily used as a topical treatment for severe burns.[1] Beyond its well-established antibacterial properties, mafenide also functions as a carbonic anhydrase inhibitor.[2][3] This dual activity is of significant interest to researchers and drug development professionals exploring its broader therapeutic potential and understanding its complete mechanism of action. This technical guide provides an in-depth overview of this compound's role as a carbonic anhydrase inhibitor, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Mafenide, as a sulfonamide, inhibits the activity of carbonic anhydrase enzymes.[2] These ubiquitous zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance and facilitating the transport of CO2.[4] The inhibitory action of sulfonamides like mafenide typically involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.

The inhibition of carbonic anhydrase by mafenide is clinically significant, particularly in patients with extensive burns where the drug is applied topically and can be systemically absorbed.[1] This inhibition can lead to metabolic acidosis, a known side effect, due to the reduced ability of the kidneys to reabsorb bicarbonate.[1][5]

Mechanism of Carbonic Anhydrase Inhibition by Mafenide.

Quantitative Data on Carbonic Anhydrase Inhibition

For context and comparison, the table below summarizes the range of inhibition constants for other well-characterized sulfonamide inhibitors against key hCA isoforms. This data is crucial for understanding the potency and selectivity of this class of compounds.

| Carbonic Anhydrase Isoform | Inhibitor | Inhibition Constant (Ki) in nM |

| hCA I | Acetazolamide | 250 |

| Compound 10d | 6.2[4] | |

| Compound 5e | 71.4[4] | |

| hCA II | Acetazolamide | 12.1 |

| Compound 15 | 3.3[4] | |

| Phthalimide-capped derivative 1 | 2.2 | |

| hCA IX | Acetazolamide | 25.8 |

| Compound 15 | 6.1[4] | |

| Bis-ureido derivative | 6.73 - 835 | |

| hCA XII | Acetazolamide | 5.7 |

| Bis-ureido derivative | 5.02 - 429 |

Note: The data presented for other sulfonamides is for comparative purposes and was obtained from various research articles. The absence of mafenide-specific data highlights a key area for future research.

Experimental Protocols for Measuring Carbonic Anhydrase Inhibition

To facilitate further research into mafenide's inhibitory properties, this section details the standard experimental protocols used to quantify carbonic anhydrase activity and inhibition.

Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for determining the kinetic parameters of carbonic anhydrase inhibitors. It measures the enzyme-catalyzed hydration of CO₂ in real-time.

Principle: The assay follows the drop in pH that occurs as CO₂ is hydrated to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase isoforms

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

-

This compound solutions of varying concentrations

-

Acetazolamide (as a standard inhibitor)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and this compound in the appropriate buffer.

-

Reaction Setup: One syringe of the stopped-flow instrument is filled with the CO₂-saturated water. The other syringe is filled with the buffer solution containing the hCA enzyme, the pH indicator, and the inhibitor (this compound at a specific concentration).

-

Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The initial velocity of the reaction is determined from the linear phase of the absorbance change.

-

Data Analysis: The initial velocities are measured at different inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the initial velocity against the inhibitor concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow for Stopped-Flow CO₂ Hydrase Assay.

Colorimetric Carbonic Anhydrase Activity Assay

This method provides a simpler, high-throughput alternative to the stopped-flow assay, often used for initial screening of inhibitors.

Principle: This assay measures the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.

Materials:

-

96-well microplate reader

-

Purified human carbonic anhydrase isoforms

-

Tris-HCl buffer

-

p-Nitrophenyl acetate (p-NPA) solution

-

This compound solutions of varying concentrations

-

Acetazolamide (as a standard inhibitor)

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the Tris-HCl buffer, the hCA enzyme solution, and the this compound solution at different concentrations.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the p-NPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each mafenide concentration, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Physiological Consequences

The inhibition of carbonic anhydrase by this compound has direct physiological consequences, primarily related to the disruption of acid-base balance.

Impact on Intracellular pH and Downstream Effects

Carbonic anhydrases are critical regulators of intracellular pH (pHi). By catalyzing the formation of protons and bicarbonate, they influence the activity of numerous pH-sensitive cellular processes. Inhibition of carbonic anhydrase can lead to a decrease in intracellular pH, a condition known as intracellular acidosis.

While specific downstream signaling pathways directly modulated by mafenide-induced carbonic anhydrase inhibition have not been extensively studied, it is known that changes in pHi can impact a wide range of cellular functions, including:

-

Cell Proliferation and Apoptosis: Alterations in pHi have been shown to influence cell cycle progression and trigger programmed cell death.

-

Ion Transport: The activity of various ion channels and transporters is pH-sensitive.

-

Enzyme Activity: The catalytic activity of many enzymes is optimal within a narrow pH range.

Further research is required to elucidate the specific signaling cascades that are affected by the localized changes in pHi resulting from mafenide's inhibition of carbonic anhydrase in different cell types and tissues.

Potential Cellular Consequences of Mafenide-Induced CA Inhibition.

Conclusion and Future Research Directions

This compound's role as a carbonic anhydrase inhibitor is an important aspect of its pharmacological profile, contributing to both its therapeutic effects and potential side effects. While its qualitative inhibitory activity is acknowledged, there is a clear need for quantitative studies to determine its specific inhibitory constants against the various human carbonic anhydrase isoforms. Such data would be invaluable for a more complete understanding of its mechanism of action and for guiding the development of novel therapeutic applications.

Future research should focus on:

-

Quantitative Inhibition Studies: Determining the Ki and IC50 values of this compound against a panel of hCA isoforms using the standardized assays described in this guide.

-

Elucidation of Downstream Signaling: Investigating the specific cellular signaling pathways that are modulated by mafenide's carbonic anhydrase inhibitory activity, particularly in cell types relevant to its clinical use and potential new indications.

-

Structure-Activity Relationship Studies: Comparing the inhibitory profile of mafenide to other sulfonamides to understand the structural determinants of its activity and to potentially design more potent and selective inhibitors.

By addressing these research gaps, the scientific and medical communities can gain a more comprehensive understanding of this compound's multifaceted pharmacological actions and unlock its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The History and Development of Mafenide as a Topical Antimicrobial: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide, a sulfonamide-type antimicrobial, has a rich and compelling history intertwined with military conflicts and the evolution of modern burn care. Initially developed in the mid-20th century, its unique properties, including broad-spectrum antimicrobial activity and the ability to penetrate eschar, have established it as a critical agent in the topical treatment of severe burns. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental findings related to Mafenide. It includes a detailed summary of quantitative data, experimental protocols for seminal studies, and visualizations of its biochemical pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

A Historical Overview: From Wartime Innovation to Burn Center Staple

Mafenide's journey began in Germany during World War II, where it was developed as a topical agent to combat gas gangrene in wounded soldiers.[1] After the war, its potential was largely unrecognized in the United States until the 1960s, when the U.S. Army Institute of Surgical Research (USAISR) began investigating its use for treating burn wound infections, a major cause of mortality in burn patients.[2] This research led to the development of Mafenide acetate as a topical cream (Sulfamylon®), which was found to be highly effective in controlling burn wound sepsis, particularly against Pseudomonas aeruginosa.[3] The introduction of Mafenide in the 1960s marked a significant turning point in burn care, contributing to a dramatic decrease in mortality from burn wound infections.[2] Mafenide acetate was officially approved by the U.S. Food and Drug Administration (FDA) in 1948.[4]

Mechanism of Action: A Dual Approach to Antimicrobial Efficacy

Mafenide exerts its antimicrobial effect through a dual mechanism of action, distinguishing it from many other antibiotics.

2.1. Inhibition of Folic Acid Synthesis: As a sulfonamide, Mafenide is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthase, which is essential for the incorporation of PABA into dihydropteroic acid, a precursor of folic acid.[5] Folic acid is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking folic acid synthesis, Mafenide effectively halts bacterial growth and replication.[5]

2.2. Carbonic Anhydrase Inhibition: Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are potent inhibitors of carbonic anhydrase.[2][6] This enzyme is crucial for maintaining acid-base balance in the body. Systemic absorption of Mafenide from large burn surfaces can lead to metabolic acidosis, a significant clinical consideration.[6][7] While this is a notable side effect, the contribution of carbonic anhydrase inhibition to Mafenide's direct antimicrobial activity is less clear.

Quantitative Data on Antimicrobial Efficacy and Clinical Outcomes

Numerous studies have quantified the antimicrobial activity of Mafenide and compared its efficacy to other topical agents.

| Organism | Mafenide Concentration | Assay Method | Result | Reference |

| Pseudomonas aeruginosa | 5% Solution | In vivo (Rat Burn Model) | Decrease in bacterial counts to <10^5 bacteria/gram of tissue within 48 hours | [8] |

| Staphylococcus aureus | 5% Solution | In vitro (Wet Disc Assay) | Zone of inhibition >2mm for at least 60 days after reconstitution | [9] |

| Pseudomonas aeruginosa | 5% Solution | In vitro (Wet Disc Assay) | Zone of inhibition >2mm for at least 60 days after reconstitution | [9] |

| Multi-drug Resistant Gram-negatives | Not Specified | In vitro (MIC/ZI) | Most active agent among those tested | [10] |

| Clinical Outcome Metric | Mafenide Acetate Group | Silver Sulfadiazine Group | P-value | Reference |

| Burn/Systemic Fungal Infection Rate | 48% | 24% | Significant | [11][12] |

| Systemic Fungal Infection Rate | 27.5% | 7% | Significant | [11][12] |

| Formulation Comparison | 2.5% Mafenide Acetate Solution | 5% Mafenide Acetate Solution | Outcome | Reference |

| Incidence of Bacteremia | No significant difference | No significant difference | 2.5% solution is a cost-effective alternative without compromising patient safety. | [9] |

| Incidence of Wound Infection | No significant difference | No significant difference | 2.5% solution is a cost-effective alternative without compromising patient safety. | [9] |

Detailed Experimental Protocols

A cornerstone of Mafenide's development and evaluation has been a series of well-defined experimental models.

4.1. In Vivo Burn Wound Infection Model (Walker-Mason Rat Model)

This model is a standard for evaluating the efficacy of topical antimicrobials in a simulated burn wound environment.[13][14]

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of ketamine and xylazine.

-

Burn Creation: A standardized full-thickness scald burn (typically 20-30% of total body surface area) is created on the dorsum of the rat by immersion in hot water (e.g., 100°C for 10 seconds) using a template to define the burn area.[15]

-

Inoculation: The burn eschar is inoculated with a standardized suspension of a pathogenic bacterium, commonly Pseudomonas aeruginosa.

-

Treatment: The test article (e.g., Mafenide cream or solution) is applied topically to the burn wound at specified intervals.

-

Outcome Measures: Quantitative bacteriology of the burn tissue is performed at various time points post-treatment to determine the reduction in bacterial load. Histological analysis of the burn wound can also be performed to assess tissue damage and healing.

4.2. In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This method is widely used to assess the antimicrobial activity of topical agents.[4][8][16]

-

Media Preparation: Mueller-Hinton agar plates are prepared.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., P. aeruginosa or S. aureus).

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically cut into the agar.

-

Application of Test Agent: A precise volume of the Mafenide solution or a weighed amount of the cream is placed into the wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement: The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

4.3. In Vitro Cytotoxicity Assay (Keratinocyte Viability)

This assay evaluates the potential toxicity of Mafenide to skin cells, which is an important consideration for a topical agent.[17][18]

-

Cell Culture: Human keratinocytes are cultured in appropriate media (e.g., MCDB 153) until they reach a desired confluency.

-

Exposure: The cultured keratinocytes are exposed to various concentrations of Mafenide for a specified period.

-

Viability Assessment: Cell viability is assessed using a quantitative method, such as the MTT assay. In the MTT assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The viability of Mafenide-treated cells is compared to that of untreated control cells to determine the cytotoxic effect.

Adverse Effects and Clinical Considerations

The primary adverse effect of topical Mafenide is pain or a burning sensation upon application, which is thought to be related to the hypertonicity of the cream formulation.[19] The most significant systemic side effect is metabolic acidosis, resulting from the inhibition of carbonic anhydrase.[6][7] This is particularly a concern in patients with large burns and those with pre-existing renal or pulmonary dysfunction.[6] Additionally, some studies have shown that Mafenide can be cytotoxic to keratinocytes, which may potentially delay wound healing.[4][17]

Conclusion

Mafenide has a long and proven track record as a potent topical antimicrobial agent in the management of severe burns. Its development was a critical advancement in reducing mortality from burn wound sepsis. Understanding its dual mechanism of action, antimicrobial efficacy, and potential adverse effects is essential for its appropriate clinical use and for the development of new and improved topical antimicrobial therapies. The experimental models and assays detailed in this guide have been instrumental in elucidating the properties of Mafenide and continue to be valuable tools in the field of wound care research.

References

- 1. Effect of Olea ointment and Acetate Mafenide on burn wounds - A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments [scite.ai]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. webcentral.uc.edu [webcentral.uc.edu]

- 5. hereditybio.in [hereditybio.in]

- 6. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Use of Tissue Concentrations of Biological and Small-Molecule Therapies in Clinical Studies of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. A Simple Cost Saving Measure: 2.5% Mafenide Acetate Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mafenide Tied to Fungal Infections in Burn Patients | MDedge [mdedge.com]

- 12. mdpi.com [mdpi.com]

- 13. Walker-Mason Burn and Infection Model — Bridge PTS [bridgepts.com]

- 14. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]

- 16. Comparative diffusion assay to assess efficacy of topical antimicrobial agents against Pseudomonas aeruginosa in burns care - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. webcentral.uc.edu [webcentral.uc.edu]

- 19. researchgate.net [researchgate.net]

Mafenide Hydrochloride: A Technical Guide on its Impact on Bacterial Nucleotide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mafenide hydrochloride, a sulfonamide-type antimicrobial agent, exerts its bacteriostatic effect by targeting a critical metabolic pathway in bacteria: folate synthesis. Unlike mammalian cells, which acquire folate from their diet, bacteria must synthesize it de novo. Mafenide competitively inhibits the enzyme dihydropteroate synthase (DHPS), a crucial step in this pathway. This inhibition leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, the essential building blocks of DNA and RNA. This guide provides an in-depth examination of this mechanism, presenting the biochemical pathways, quantitative data on enzyme inhibition, and detailed experimental protocols for studying these effects.

Core Mechanism of Action: Inhibition of the Folate Pathway

The primary mechanism of action for mafenide is its role as a competitive inhibitor in the bacterial folic acid synthesis pathway.[1] Bacteria utilize para-aminobenzoic acid (PABA) and 6-hydroxymethyldihydropterin pyrophosphate as substrates for the enzyme dihydropteroate synthase (DHPS) to produce 7,8-dihydropteroate.[2][3] This product is subsequently converted to dihydrofolic acid (DHF) and then reduced to tetrahydrofolic acid (THF) by dihydrofolate reductase (DHFR).

Mafenide is a structural analog of PABA.[4] Due to this structural similarity, it competes with PABA for the active site of the DHPS enzyme.[4][5] This competitive inhibition effectively blocks the synthesis of dihydropteroate, leading to a cascade failure in the production of dihydrofolic acid and, ultimately, tetrahydrofolic acid.[1][6] This blockade is highly selective for bacteria, as human cells lack the DHPS enzyme and instead rely on dietary folate.[4][7][8]

Downstream Effects on Nucleotide Synthesis

The depletion of tetrahydrofolic acid (THF) is the direct cause of the disruption in nucleotide biosynthesis.[9] THF and its derivatives are essential cofactors that donate one-carbon units in various metabolic pathways, most critically in the de novo synthesis of purines (adenine and guanine) and the formation of thymidylate (dTMP) from uridylate (dUMP).[3][4][10]

-

Purine Synthesis: THF derivatives are required at two key steps in the formation of the purine ring structure.

-

Thymidylate Synthesis: A THF derivative, N5,N10-methylene-tetrahydrofolate, is the methyl donor in the conversion of dUMP to dTMP, a reaction catalyzed by thymidylate synthase. This step is indispensable for DNA synthesis.

By halting the production of THF, mafenide effectively starves the bacterial cell of the necessary precursors for both DNA and RNA synthesis.[1][7][10] This cessation of nucleic acid production prevents bacterial growth and replication, resulting in a bacteriostatic effect.[7] This mechanism of inducing a "thymineless death" is a hallmark of antifolate agents.[11]

Quantitative Data on Inhibition

While specific quantitative data detailing the change in nucleotide pools in mafenide-treated bacteria is limited in publicly available literature, extensive research on other sulfonamides and the DHPS enzyme provides a strong quantitative basis for its mechanism.